molecular formula C19H26N2O2 B5633171 N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

Cat. No. B5633171
M. Wt: 314.4 g/mol
InChI Key: TWNLMERVCFWBBB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex acetamide derivatives. A typical synthesis route involves the reaction of specific acetic acids with diamines in dry conditions, followed by recrystallization to purify the compound. For instance, Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of specific reagents under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been elucidated using various spectroscopic techniques, including HNMR and LC-MS, complemented by crystallography. These methods provide detailed information on the spatial arrangement of atoms within the molecule and their electronic environment, essential for understanding the compound's chemical behavior. The molecular structure exhibits specific intermolecular and intramolecular hydrogen bonding, contributing to its stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitution, where the acetamide nitrogen can act as a nucleophile, and condensation reactions, essential for synthesizing more complex molecules. The reactivity of these compounds towards different reagents can be exploited in synthetic organic chemistry to create a wide range of derivatives with potential biological activities (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure, particularly the presence of functional groups and the compound's overall polarity. Understanding these properties is essential for predicting the compound's behavior in different environments and its interaction with biological molecules (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide and related compounds are defined by their reactivity patterns, stability under various conditions, and interactions with other molecules. These properties are pivotal for their potential therapeutic applications, as they influence the compound's pharmacodynamics and pharmacokinetics. Chemical stability, reactivity towards biological targets, and resistance to metabolic degradation are among the key considerations in medicinal chemistry (Khalid et al., 2014).

properties

IUPAC Name

N-(2-methylpropyl)-2-(2-oxopyrrolidin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-16(2)14-20(12-6-10-17-8-4-3-5-9-17)19(23)15-21-13-7-11-18(21)22/h3-6,8-10,16H,7,11-15H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNLMERVCFWBBB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC=CC1=CC=CC=C1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C/C=C/C1=CC=CC=C1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

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